molecular formula C10H10N2O6 B11859883 Methyl 5-carbamoyl-2-methoxy-4-nitrobenzoate CAS No. 1841081-52-4

Methyl 5-carbamoyl-2-methoxy-4-nitrobenzoate

Cat. No.: B11859883
CAS No.: 1841081-52-4
M. Wt: 254.20 g/mol
InChI Key: IHCONEKQCLSPFU-UHFFFAOYSA-N
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Description

Methyl 5-carbamoyl-2-methoxy-4-nitrobenzoate is an organic compound with a complex structure that includes a carbamoyl group, a methoxy group, and a nitro group attached to a benzoate core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-carbamoyl-2-methoxy-4-nitrobenzoate typically involves multi-step organic reactions. One common method includes the nitration of a methoxybenzoate derivative followed by the introduction of a carbamoyl group. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained with high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nitration and esterification processes. These methods are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-carbamoyl-2-methoxy-4-nitrobenzoate can undergo various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized under specific conditions.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like hydroxide ions or amines can be used for substitution reactions.

Major Products

    Oxidation: Products may include nitrobenzoic acids.

    Reduction: Products include amine derivatives of the original compound.

    Substitution: Products vary depending on the nucleophile used but can include a wide range of substituted benzoates.

Scientific Research Applications

Methyl 5-carbamoyl-2-methoxy-4-nitrobenzoate has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism by which Methyl 5-carbamoyl-2-methoxy-4-nitrobenzoate exerts its effects depends on its chemical structure. The nitro group can participate in redox reactions, while the carbamoyl and methoxy groups can interact with various biological targets. These interactions may involve binding to enzymes or receptors, leading to changes in cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 5-methoxy-2-nitrobenzoate
  • Methyl 3,4,5-trimethoxy-2-nitrobenzoate
  • Methyl 2,6-dibromo-3,4,5-trimethoxybenzoate

Uniqueness

Methyl 5-carbamoyl-2-methoxy-4-nitrobenzoate is unique due to the presence of the carbamoyl group, which can significantly alter its chemical reactivity and biological activity compared to similar compounds. This uniqueness makes it a valuable compound for research and industrial applications.

Properties

CAS No.

1841081-52-4

Molecular Formula

C10H10N2O6

Molecular Weight

254.20 g/mol

IUPAC Name

methyl 5-carbamoyl-2-methoxy-4-nitrobenzoate

InChI

InChI=1S/C10H10N2O6/c1-17-8-4-7(12(15)16)5(9(11)13)3-6(8)10(14)18-2/h3-4H,1-2H3,(H2,11,13)

InChI Key

IHCONEKQCLSPFU-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C(=C1)[N+](=O)[O-])C(=O)N)C(=O)OC

Origin of Product

United States

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